2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1245623-69-1
VCID: VC12026538
InChI: InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-5-4-6-8(14)9(7)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18)
SMILES: CC(C)(C)OC(=O)NC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O
Molecular Formula: C13H15Cl2NO4
Molecular Weight: 320.16 g/mol

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid

CAS No.: 1245623-69-1

Cat. No.: VC12026538

Molecular Formula: C13H15Cl2NO4

Molecular Weight: 320.16 g/mol

* For research use only. Not for human or veterinary use.

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid - 1245623-69-1

Specification

CAS No. 1245623-69-1
Molecular Formula C13H15Cl2NO4
Molecular Weight 320.16 g/mol
IUPAC Name 2-(2,3-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-5-4-6-8(14)9(7)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18)
Standard InChI Key SSVAKAJILCCIAB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid is C₁₃H₁₄Cl₂NO₄, with a molecular weight of 325.16 g/mol. The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the amine, enhancing stability during synthetic processes. The 2,3-dichlorophenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Key Structural Features:

  • Chiral center: The alpha-carbon bonded to the amino and carboxylic acid groups confers stereochemical complexity.

  • Electron-withdrawing substituents: The two chlorine atoms on the phenyl ring increase electrophilicity, potentially enhancing binding affinity in biological systems.

  • Boc protection: The tert-butoxycarbonyl group prevents unwanted side reactions at the amine during multi-step syntheses .

Synthesis and Reaction Pathways

While no direct synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid is documented, analogous compounds are typically prepared via Ugi multicomponent reactions or Schlenk techniques. For example, the synthesis of (S)-2-((tert-butoxycarbonyl)amino)-2-(3-chloro-2-fluorophenyl)acetic acid (CAS 2349397-57-3) involves coupling Boc-protected amino acids with halogenated phenylacetic acids using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N-ethyl-N,N-diisopropylamine) in DMF .

Example Reaction Conditions:

ReagentRoleQuantity
Boc-protected amineSubstrate14 mmol
HBTUCoupling agent16.8 mmol
DIPEABase56 mmol
DMF (dry)Solvent100 mL

Yield: ~54% after purification by reversed-phase HPLC and chiral separation .

This method could be adapted for the target compound by substituting 2,3-dichlorophenylacetic acid as the starting material.

Physicochemical Properties

Data from structurally similar compounds suggest the following properties:

Solubility and Stability:

  • Solubility: Likely low in water (<1 mg/mL) but soluble in polar aprotic solvents (e.g., DMF, DMSO) .

  • LogP: Estimated at 2.85 (similar to C₁₃H₁₆ClNO₄ analogs ), indicating moderate lipophilicity.

  • Stability: The Boc group is stable under acidic conditions but cleavable with trifluoroacetic acid (TFA) .

Spectroscopic Data:

  • IR: Expected peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch, Boc group).

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 5.45 (d, 1H, α-CH), 7.2–7.5 (m, 3H, aromatic H) .

    • ¹³C NMR: δ 28.4 (Boc CH₃), 80.1 (Boc quaternary C), 155.2 (C=O, Boc), 172.8 (C=O, carboxylic acid) .

Pharmaceutical and Industrial Applications

Intermediate in API Synthesis:

Boc-protected amino acids are pivotal in peptide synthesis. For instance, (R)-2-((tert-butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid (CAS 926641-28-3) is used to prepare kinase inhibitors and antiviral agents . The dichloro derivative may exhibit enhanced bioactivity due to increased halogen bonding.

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